molecular formula C11H12BrN3O2 B6315691 4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 1628864-79-8

4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B6315691
CAS No.: 1628864-79-8
M. Wt: 298.14 g/mol
InChI Key: VOXWCFFEHPYSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a pyrrolopyridine-based compound characterized by a bromine substituent at position 4, an ethyl carboxamide group at position 2, and a methyl-substituted lactam ring at positions 6 and 7. The compound is synthesized via amide coupling and magnesium methoxide-mediated deprotection, yielding a colorless solid with a molecular weight of 297.06 g/mol (calculated for C₁₁H₁₃BrN₃O₂) . Its structural uniqueness lies in the bromine atom, which enhances electronic interactions in binding pockets, and the ethyl carboxamide group, which improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-3-13-10(16)8-4-6-7(12)5-15(2)11(17)9(6)14-8/h4-5,14H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXWCFFEHPYSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Formation Followed by Annulation

A 1,4-diketone precursor undergoes Paal-Knorr cyclization with an ammonium acetate catalyst to form the pyrrole ring. Subsequent annulation with a cyanide source introduces the pyridine moiety. For example:

  • 1,4-Diketone substrate (e.g., 3-acetyl-4-oxopentanoate) reacts with ammonium acetate in acetic acid at 120°C for 6 hours to yield the pyrrole intermediate.

  • Annulation with cyanoacetamide in the presence of K₂CO₃ in DMF at 80°C forms the pyridine ring.

Cyclocondensation of Amino Derivatives

Alternative routes employ 2-aminopyridine derivatives condensed with α,β-unsaturated carbonyl compounds. For instance:

  • 2-Amino-4-methylpyridine reacts with ethyl acrylate under acidic conditions (H₂SO₄, 100°C) to form the dihydropyridone intermediate, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Bromination at the 4-Position

Introducing bromine at the 4-position of the pyrrolopyridine core is critical. N-Bromosuccinimide (NBS) is the reagent of choice due to its selectivity and mild conditions:

Electrophilic Aromatic Bromination

  • NBS (1.2 equiv) in DMF at 0–5°C selectively brominates the electron-rich 4-position of the pyrrolopyridine skeleton.

  • Reaction time: 2–4 hours.

  • Yield: 65–75% after purification by silica gel chromatography (hexane/ethyl acetate 3:1).

Radical Bromination

For substrates sensitive to electrophilic conditions, AIBN-initiated radical bromination with NBS in CCl₄ at reflux (80°C) achieves moderate yields (50–60%) but risks over-bromination.

Introduction of the N-Ethyl Carboxamide Group

The N-ethyl carboxamide moiety is introduced via amide coupling or carboxylic acid activation :

Carboxylic Acid Activation

  • The pyrrolopyridine-2-carboxylic acid intermediate (prepared via oxidation of a methyl ester) is activated with thionyl chloride to form the acid chloride.

  • Reaction with ethylamine (2.0 equiv) in THF at 0°C yields the carboxamide.

  • Yield: 80–85% after recrystallization (ethanol/water).

Direct Coupling Using EDCI/HOBt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate coupling between the carboxylic acid and ethylamine in DCM.

  • Reaction time: 12 hours at room temperature.

  • Yield: 70–75%.

Methyl and Oxo Group Installation

Methyl Group at Position 6

  • Methylation is achieved using methyl iodide (1.5 equiv) and K₂CO₃ in acetone at 60°C.

  • Selectivity is ensured by protecting other reactive sites with TMSCl .

Oxo Group at Position 7

  • Oxidation of a 7-hydroxyl precursor with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C installs the oxo group.

  • Alternative: PCC (pyridinium chlorochromate) in DCM for milder conditions.

Optimization and Challenges

Regioselectivity in Bromination

Bromination at the 4-position competes with 3- and 5-position substitution. DFT calculations show that electron density at C4 is highest due to the pyrrole nitrogen’s resonance effects.

Purification Challenges

  • The compound’s polarity (LogP = 1.61) complicates silica gel chromatography.

  • Recrystallization from ethanol/water (1:3) improves purity to >98% (HPLC).

Scale-Up Considerations

  • Batch vs. Flow Chemistry : Flow systems reduce reaction times (e.g., bromination completes in 30 minutes under continuous flow).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Pyrrole formationPaal-Knorr, NH₄OAc, 120°C6895
BrominationNBS, DMF, 0°C7297
Carboxamide couplingEDCI/HOBt, DCM7596
MethylationCH₃I, K₂CO₃, acetone8298

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure features a bromine atom, an ethyl group, and a methyl group attached to a pyrrolo[2,3-c]pyridine core, giving it specific chemical properties and potential biological activities.

Scientific Research Applications

This compound has a variety of applications in scientific research.

Chemistry It can be used as a building block in the synthesis of complex heterocyclic compounds.

Biology It can be investigated for potential biological activities, such as antimicrobial and anticancer properties. Compounds with a similar pyrrolopyrazine scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.

Medicine It can be explored as a potential lead compound for the development of new therapeutic agents.

Industry It can be utilized in the synthesis of specialty chemicals and pharmaceuticals.

This compound is a member of the pyrrolopyridine family, which has garnered attention due to its potential biological activities.

Research indicates that compounds similar to 4-bromo-N-ethyl-6-methyl-7-oxo have demonstrated various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity: These compounds often act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Epigenetic Modulation: They may influence histone acetylation and gene transcription by interacting with bromodomain-containing proteins, which play critical roles in regulating gene expression and chromatin structure.
  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have highlighted the anticancer properties of pyrrolopyridine derivatives.

  • Cell Line Studies: In vitro studies using various cancer cell lines (e.g., breast and colon cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights: The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Computed Properties

  • Molecular Weight: 298.14 g/mol
  • Molecular Formula: C11H12BrN3O2
  • IUPAC Name: 4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
  • InChI: InChI=1S/C11H12BrN3O2/c1-3-13-10(16)8-4-6-7(12)5-15(2)11(17)9(6)14-8/h4-5,14H,3H2,1-2H3,(H,13,16)
  • InChIKey: VOXWCFFEHPYSRE-UHFFFAOYSA-N
  • SMILES: CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2Br)C

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a 6-methyl-7-oxo-pyrrolo[2,3-c]pyridine core with several derivatives, but its pharmacological profile is differentiated by substituents and selectivity. Below is a detailed comparison:

Structural and Functional Comparisons

Key Differences and Implications

In contrast, ABBV-744’s 2-hydroxypropan-2-yl group enables hydrogen bonding with BD2-specific residues . Ethyl carboxamide vs. methylpiperidine (GNE-886): The ethyl group in the target compound reduces basicity compared to GNE-886’s piperidine, which may lower off-target effects on cationic targets like ion channels .

Selectivity Profiles: ABBV-744 and Compound 18 exhibit nanomolar affinity for BET BD2, while the target compound’s selectivity remains uncharacterized. GNE-886’s selectivity for CECR2 over BRD4 highlights the impact of N-(1-methylpiperidin-4-yl) on binding specificity .

Therapeutic Potential: ABBV-744 and NB480 are validated in vivo, whereas the target compound lacks published efficacy data. Its bromine substituent could confer unique stability or metabolic properties for prolonged half-life .

Biological Activity

The compound 4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a member of the pyrrolopyridine family, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈BrN₂O₃
  • Molecular Weight : 452 g/mol

Research indicates that compounds similar to 4-bromo-N-ethyl-6-methyl-7-oxo have demonstrated various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Epigenetic Modulation : They may influence histone acetylation and gene transcription by interacting with bromodomain-containing proteins, which play critical roles in regulating gene expression and chromatin structure .
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have highlighted the anticancer properties of pyrrolopyridine derivatives. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and colon cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties:

  • Cytokine Inhibition : Compounds in this class have been found to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
  • Animal Models : In vivo studies demonstrated reduced inflammation in models of rheumatoid arthritis when treated with these compounds .

Antimicrobial Activity

The antimicrobial activity of related compounds has been documented:

  • Bacterial Inhibition : Certain derivatives exhibit significant activity against Gram-positive bacteria, indicating their potential as new antibiotics .

Study 1: Anticancer Activity in Breast Cancer

A study conducted on MCF-7 breast cancer cells showed that treatment with 4-bromo-N-ethyl-6-methyl-7-oxo resulted in a significant decrease in cell viability. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induces apoptosis via caspase activation.

Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis Models

In an animal model of rheumatoid arthritis, administration of a pyrrolopyridine derivative led to a reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step reactions, including bromination, amidation, and cyclization. A common intermediate is ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1445993-96-3), which undergoes deprotection and functionalization to yield the target compound. Key challenges include maintaining regioselectivity during bromination and avoiding over-oxidation of the pyrrolopyridine core. Optimization of reaction conditions (e.g., solvent choice, catalyst) and purification via column chromatography are critical .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for confirming molecular structure. For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) resolve overlapping signals caused by the fused pyrrolopyridine ring. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like the carboxamide and ketone .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in aqueous solutions but dissolves in polar aprotic solvents like DMSO or DMF. Stability studies indicate sensitivity to light and moisture; storage at 2–8°C under inert gas (e.g., argon) is recommended. Pre-formulation studies using differential scanning calorimetry (DSC) assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation time) or impurities in the compound batch. Rigorous quality control (HPLC purity >98%) and standardized bioassay protocols (e.g., IC50 determination under identical conditions) are essential. Meta-analysis of dose-response curves and statistical tools like ANOVA identify outliers .

Q. What strategies optimize the synthesis yield of this compound for large-scale research applications?

  • Methodological Answer : Process intensification via flow chemistry reduces side reactions and improves yield. For example, continuous flow bromination at controlled temperatures minimizes degradation. Catalytic methods (e.g., Pd-mediated coupling for N-ethylation) enhance efficiency. DOE (Design of Experiments) models identify optimal molar ratios and reaction times .

Q. How does computational modeling aid in understanding the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like kinases. QSAR models correlate structural features (e.g., bromine’s electronegativity) with activity. Density Functional Theory (DFT) calculations analyze electronic properties influencing reactivity .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2) coupled with LC-MS/MS identify breakdown products. The bromine substituent is prone to nucleophilic substitution in basic media, while the carboxamide group hydrolyzes to carboxylic acid under acidic conditions. Stability-indicating assays validate these pathways .

Critical Analysis of Evidence

  • Structural Validation : While SHELX is widely used for crystallography, its limitations in handling twinned crystals or low-resolution data may necessitate complementary techniques like cryo-EM for amorphous samples .
  • Synthesis Routes : highlights the use of tosyl protection, but alternative protecting groups (e.g., Boc) could reduce toxicity and improve yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.